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Compound of Interest

Compound Name: MC4033

Cat. No.: B13910147 Get Quote

For researchers, scientists, and drug development professionals, the selection of a potent and

selective chemical probe is paramount for elucidating the biological functions of lysine

acetyltransferase 8 (KAT8) and for developing novel therapeutic strategies. This guide provides

an objective comparison of MC4033, a recently developed selective KAT8 inhibitor, with the

well-known but less specific KAT8 inhibitor, anacardic acid.

KAT8, also known as MOF or MYST1, is a crucial enzyme that primarily catalyzes the

acetylation of lysine 16 on histone H4 (H4K16ac), a key epigenetic mark for transcriptional

activation.[1][2][3] Dysregulation of KAT8 activity has been implicated in various diseases,

including cancer, making it an attractive target for therapeutic intervention.[1][4] This guide

presents a detailed comparison of MC4033 and anacardic acid, focusing on their inhibitory

activity, selectivity, cellular effects, and the signaling pathways they modulate.

Quantitative Comparison of Inhibitory Activity
The efficacy and specificity of an inhibitor are critical parameters for its utility as a research tool

or a therapeutic candidate. The following table summarizes the key quantitative data for

MC4033 and anacardic acid.
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Inhibitor Target IC50 (μM) Ki (μM)
Selectivity
Notes

MC4033

(Compound 19)
KAT8 12.1[5][6] 4.94 (KD)[1]

Selective over

KAT3B and

KAT2B (No

inhibition at 200

μM)[5]

Anacardic Acid KAT8 43[1][5] 64[1][5]

Also inhibits

KAT3B (p300),

KAT2B, and

KAT5 (Tip60)[1]

[5]

p300/CBP ~5[7][8] -

Broad activity

against other

HATs

PCAF ~8.5[7][8][9] -

Broad activity

against other

HATs

Experimental Data and Performance
MC4033: A Selective KAT8 Inhibitor
MC4033 (also referred to as compound 19 in some literature) emerged from a series of N-

phenyl-5-pyrazolone derivatives designed for enhanced selectivity towards KAT8.[1][5]

Key Experimental Findings:

Selective Inhibition: In biochemical assays, MC4033 demonstrated low-micromolar inhibitory

activity against KAT8, with an IC50 of 12.1 μM.[5][6] Crucially, it showed no significant

inhibition of other lysine acetyltransferases like KAT3B (p300) and KAT2B at concentrations

up to 200 μM, highlighting its superior selectivity compared to anacardic acid.[5]

Cellular Target Engagement: Western blot and immunofluorescence experiments have

confirmed that MC4033 effectively reduces the levels of H4K16 acetylation in cells, a direct
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downstream marker of KAT8 activity.[1][10]

Antiproliferative Effects: MC4033 has shown dose-dependent antiproliferative activity in

various cancer cell lines, including non-small cell lung cancer (NSCLC) and acute myeloid

leukemia (AML), with IC50 values in the mid-micromolar range.[1][10] For instance, the IC50

values were 41 μM in A549 lung cancer cells and 30.1 μM in U937 leukemia cells.[10]

Induction of Apoptosis: Studies have indicated that MC4033 can induce apoptosis in cancer

cells.[6]

Anacardic Acid: A Broad-Spectrum HAT Inhibitor
Anacardic acid, a natural product derived from cashew nut shells, was one of the first identified

inhibitors of KAT8.[1][11] However, its utility as a specific KAT8 probe is limited by its broad-

spectrum activity against other histone acetyltransferases (HATs).

Key Experimental Findings:

Non-Selective Inhibition: While anacardic acid inhibits KAT8 with an IC50 of 43 μM and a Ki

of 64 μM, it also potently inhibits other KATs, including p300/CBP and PCAF, with IC50

values in the low micromolar range.[1][5][7][8] This lack of selectivity complicates the

interpretation of its biological effects.

Diverse Cellular Effects: Anacardic acid has been shown to induce a wide range of cellular

responses, including inhibition of cell proliferation, induction of apoptosis, and modulation of

various signaling pathways.[12][13][14] However, attributing these effects solely to KAT8

inhibition is challenging due to its off-target activities.

Modulation of Multiple Signaling Pathways: Anacardic acid is known to inhibit NF-κB

activation and modulate pathways involving p53, ER stress, and autophagy.[11][15][16]

Signaling Pathways and Mechanisms of Action
The distinct selectivity profiles of MC4033 and anacardic acid translate to different impacts on

cellular signaling.
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MC4033: Targeted Disruption of KAT8-Mediated
Pathways
MC4033's high selectivity for KAT8 allows for a more precise dissection of KAT8-dependent

signaling pathways. Its primary mechanism of action is the direct inhibition of KAT8's

acetyltransferase activity, leading to a reduction in H4K16ac. This, in turn, can affect:

Transcriptional Regulation: By decreasing H4K16ac, MC4033 can modulate the expression

of KAT8 target genes involved in cell cycle progression and proliferation.[1][17]

DNA Damage Response: KAT8 plays a role in the DNA damage response, and its inhibition

by MC4033 may sensitize cancer cells to DNA-damaging agents.[1]

Apoptosis: The antiproliferative effects of MC4033 are, in part, mediated by the induction of

apoptosis.[6]

MC4033 KAT8
Inhibits

H4K16 Acetylation
Catalyzes Altered Gene

Expression
Regulates

Cell Cycle
Arrest

Apoptosis

Click to download full resolution via product page

Caption: MC4033 selectively inhibits KAT8, leading to reduced H4K16 acetylation and altered

gene expression, ultimately causing cell cycle arrest and apoptosis.

Anacardic Acid: Broad Impact on Cellular Signaling
Due to its promiscuous nature, anacardic acid affects a wider array of signaling pathways,

making it difficult to pinpoint the specific contributions of KAT8 inhibition.
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Caption: Anacardic acid non-selectively inhibits multiple HATs and modulates various signaling

pathways, leading to complex cellular outcomes.

Experimental Protocols
Radioactive KAT8 Inhibition Assay
This assay measures the enzymatic activity of KAT8 by quantifying the transfer of a

radiolabeled acetyl group from [3H]Acetyl-CoA to a histone H4 peptide substrate.

Methodology:

Purified KAT8 enzyme is incubated with the inhibitor (e.g., MC4033 or anacardic acid) at

various concentrations.

The enzymatic reaction is initiated by adding the substrates: [3H]Acetyl-CoA and a

biotinylated H4 peptide.

The reaction is allowed to proceed for a specific time at room temperature.

The reaction is stopped, and the biotinylated H4 peptide is captured on a streptavidin-coated

plate.
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The amount of incorporated radioactivity is measured using a scintillation counter.

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor

concentration.[1]

Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the antiproliferative effects of the inhibitors on cancer

cell lines.

Methodology:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are treated with various concentrations of the inhibitor (e.g., MC4033 or anacardic

acid) for a specified period (e.g., 72 hours).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each

well and incubated to allow for the formation of formazan crystals by metabolically active

cells.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Cell viability is expressed as a percentage of the untreated control, and IC50 values are

determined.[10]
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Caption: A generalized workflow for evaluating KAT8 inhibitors, encompassing both

biochemical and cell-based assays.

Conclusion
For researchers aiming to specifically investigate the roles of KAT8, MC4033 emerges as a

superior chemical probe compared to anacardic acid. Its high selectivity for KAT8 over other

KAT family members allows for more definitive conclusions about the biological consequences

of KAT8 inhibition. While anacardic acid has historical significance as an early KAT8 inhibitor,

its broad inhibitory profile makes it less suitable for targeted studies. The development of

selective inhibitors like MC4033 represents a significant advancement in the field, providing

valuable tools to unravel the complexities of KAT8 biology and its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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